molecular formula C13H14N2O4 B8602977 5-(5-Nitro-1H-indol-1-yl)pentanoic acid CAS No. 194601-05-3

5-(5-Nitro-1H-indol-1-yl)pentanoic acid

Cat. No. B8602977
M. Wt: 262.26 g/mol
InChI Key: FJXQGXQWLCKILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06239159B1

Procedure details

To 1-(4-methoxy carbonyl butyl)5-nitroindole (0.5 g) was added molar sodium hydroxide (10 ml) and the solution stirred in an oil bath at 120° C. for 90 minutes. It was then cooled, water (10 ml) added and the solution extracted with ethyl acetate (2×15 ml). The combined organic extracts were washed with water (2×10 ml) and the combined aqueous extracts were acidified with molar HCl and extracted with ethyl acetate. (3×15 ml). The organic extracts were dried over anhydrous sodium sulphate, filtered and rotary evaporated to give a yellow gum. The gum was dissolved in hot chloroform, then hexane (2 ml) added and the solution cooled on ice when yellow crystals separated. These were filtered off and washed with chloroform:hexane (50:50) followed by hexane. The crystals were dried in vacuo (0.423 g, 1.61 mmol, 81%), MP 141-2° C. TLC on silica in toluene:methanol:acetic acid (90:16:8) gave one yellow spot and when viewed under UV. Mass spec and NMR analysis were as expected.
Name
1-(4-methoxy carbonyl butyl)5-nitroindole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)=[O:4].[OH-].[Na+].O.CCCCCC>C(Cl)(Cl)Cl>[C:3]([CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
1-(4-methoxy carbonyl butyl)5-nitroindole
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)CCCCN1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the solution stirred in an oil bath at 120° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate (2×15 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow gum
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled on ice when yellow crystals
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
These were filtered off
WASH
Type
WASH
Details
washed with chloroform:hexane (50:50)
CUSTOM
Type
CUSTOM
Details
The crystals were dried in vacuo (0.423 g, 1.61 mmol, 81%), MP 141-2° C
CUSTOM
Type
CUSTOM
Details
TLC on silica in toluene:methanol:acetic acid (90:16:8) gave one yellow spot and when

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(=O)(O)CCCCN1C=CC2=CC(=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.